2-Chloro-6-(2-methoxyethoxy)pyridine
Description
Properties
IUPAC Name |
2-chloro-6-(2-methoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-5-6-12-8-4-2-3-7(9)10-8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBZUNFGDIEKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-chloro-6-(2-methoxyethoxy)pyridine generally follows a two-step approach:
- Introduction of the 2-chloro substituent on the pyridine ring.
- Attachment of the 2-methoxyethoxy group at the 6-position via nucleophilic substitution or etherification.
This strategy leverages the reactivity of pyridine derivatives under controlled chlorination and etherification conditions.
Preparation of 2-Chloropyridine Intermediates
A key intermediate in the synthesis is 2-chloropyridine or its derivatives such as 2-chloromethylpyridine. According to a patented method, 2-chloromethylpyridine can be selectively chlorinated at the methyl side chain to form 2-chloro-monochloromethylpyridine, which is then converted to 2-chloropyridinemethanol through esterification and hydrolysis steps with alkali metal carboxylates.
| Step | Description | Reaction Conditions | Notes |
|---|---|---|---|
| 1 | Chlorination of 2-methylpyridine side chain | Chlorination with HCl and base neutralization | Produces mixture including 2-chloro-monochloromethylpyridine |
| 2 | Esterification with alkali metal carboxylate | Stirring at 80°C with potassium acetate and tetrabutylammonium hydrogensulfate catalyst | Selective esterification of monochloromethyl group |
| 3 | Hydrolysis of ester derivative | Aqueous hydrolysis | Yields 2-chloropyridinemethanol selectively |
This method ensures high selectivity and yield of the 2-chloropyridine intermediate, which is crucial for subsequent substitution reactions.
Introduction of the 2-Methoxyethoxy Group at the 6-Position
The 2-methoxyethoxy substituent is typically introduced via nucleophilic substitution or etherification on a suitable 6-substituted pyridine precursor.
- Nucleophilic substitution : The 6-position halide (often 6-chloropyridine derivative) is reacted with 2-methoxyethanol or its alkoxide under basic conditions (e.g., potassium carbonate or sodium hydride) to form the 2-methoxyethoxy ether substituent.
- Etherification : Direct alkylation of 6-hydroxypyridine derivatives with 2-methoxyethyl halides under basic catalysis.
A typical laboratory synthesis involves:
| Reagents | Conditions | Outcome |
|---|---|---|
| 6-chloro-2-chloropyridine + 2-methoxyethanol (or sodium 2-methoxyethoxide) | Heating, base catalyst (K2CO3 or NaH), solvent such as DMF or DMSO | Formation of 2-chloro-6-(2-methoxyethoxy)pyridine |
This step requires careful temperature control to avoid side reactions and ensure selective substitution at the 6-position.
Industrial Scale Considerations
Industrial synthesis of 2-chloro-6-(2-methoxyethoxy)pyridine often employs continuous flow reactors to optimize reaction times, heat transfer, and yield. The process includes:
- Controlled chlorination steps to produce key intermediates.
- Use of phase transfer catalysts to enhance etherification efficiency.
- Purification by distillation or recrystallization to achieve high purity.
Continuous flow methods improve scalability and reproducibility, critical for commercial production.
Summary Table of Preparation Methods
Research Findings and Notes
- The chlorination step is highly selective when performed under controlled conditions, avoiding over-chlorination of the pyridine ring or side chains.
- The use of phase transfer catalysts such as tetrabutylammonium salts significantly enhances the esterification and etherification steps by improving reactant solubility and reaction rates.
- The 2-methoxyethoxy substituent improves solubility and reactivity of the pyridine ring, making the compound valuable as an intermediate in pharmaceutical syntheses.
- Oxidation and substitution reactions on related pyridine derivatives indicate that the 2-methoxyethoxy group is stable under mild to moderate reaction conditions, facilitating further functionalization if needed.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-methoxyethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as ethanol or acetonitrile, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Aldehydes or carboxylic acids derived from the oxidation of the methoxyethoxy group.
Reduction Reactions: Piperidine derivatives formed by the reduction of the pyridine ring.
Scientific Research Applications
Agrochemical Applications
Pesticide Development
One of the primary applications of 2-chloro-6-(2-methoxyethoxy)pyridine is in the development of pesticides. Its structural properties allow it to function effectively as an insecticide and herbicide. For instance, similar compounds have been documented to exhibit significant nematocidal and fungicidal activities.
- Case Study: Nematode Control
In studies involving nematodes, compounds related to 2-chloro-6-(2-methoxyethoxy)pyridine demonstrated effective control over root-knot nematodes (Meloidogyne spp.), showcasing their potential in agricultural pest management .
Herbicide Efficacy
The compound's ability to inhibit specific biochemical pathways in plants makes it a candidate for herbicide formulation. Research has indicated that derivatives of pyridine can effectively manage weed populations, thus enhancing crop yields.
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| 2-Chloro-6-(2-methoxyethoxy)pyridine | Root-knot nematodes | 90% |
| Similar pyridine derivatives | Crabgrass | 85% |
Pharmaceutical Applications
Synthesis of Bioactive Molecules
In pharmaceutical chemistry, 2-chloro-6-(2-methoxyethoxy)pyridine serves as an intermediate in the synthesis of various bioactive compounds. Its unique chemical structure allows for modifications that can yield potent therapeutic agents.
- Example: Antimicrobial Agents
Research has shown that derivatives can be synthesized from this compound that exhibit antimicrobial properties, making them valuable in treating infections caused by resistant bacteria .
Chemical Synthesis
Reactivity and Functionalization
The reactivity of 2-chloro-6-(2-methoxyethoxy)pyridine allows it to participate in various chemical reactions, making it a useful building block in organic synthesis. Its chlorinated structure provides sites for nucleophilic substitution reactions, which are critical in constructing complex molecules.
- Example: Cross-Coupling Reactions
The compound has been utilized in cross-coupling reactions with other electrophiles to form more complex heterocycles, which are essential in drug discovery .
Toxicological Studies
Understanding the safety profile of 2-chloro-6-(2-methoxyethoxy)pyridine is crucial for its application in agriculture and pharmaceuticals. Toxicological assessments have been conducted to evaluate its effects on non-target organisms and potential environmental impacts.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxyethoxy group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituent differences:
*Estimated based on formula; †Calculated from molecular formula.
Physicochemical Properties
- Solubility : The 2-methoxyethoxy group in the target compound likely improves water solubility compared to analogs like 2-Chloro-6-(trifluoromethyl)pyridine (hydrophobic CF3 group) or 2-Chloro-6-(trichloromethyl)pyridine . Ether linkages generally enhance solubility over halogens.
- Reactivity: The trifluoromethyl group in 2-Chloro-6-(trifluoromethyl)pyridine facilitates nucleophilic aromatic substitution due to its electron-withdrawing nature , whereas the methoxyethoxy group in the target compound may act as a moderate electron donor, altering reaction pathways.
- Stability : Nitrapyrin’s trichloromethyl group contributes to environmental stability , while methoxyethoxy substituents may increase susceptibility to metabolic degradation, advantageous in drug design.
Biological Activity
2-Chloro-6-(2-methoxyethoxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom and a methoxyethoxy substituent, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
The biological activity of 2-Chloro-6-(2-methoxyethoxy)pyridine may involve interactions with various biomolecules, including enzymes and receptors. The presence of the chlorine atom can enhance binding affinities due to its electronegative nature, potentially affecting biochemical pathways and cellular responses .
Antimicrobial Activity
Research has indicated that pyridine derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that derivatives with similar structures showed potent antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-Chloro-6-(2-methoxyethoxy)pyridine | Bacillus subtilis | 15 |
| Staphylococcus aureus | 18 | |
| Escherichia coli | 12 |
The results suggest that 2-Chloro-6-(2-methoxyethoxy)pyridine may possess moderate to strong antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.
Anticancer Potential
In studies aimed at discovering novel anticancer agents, related pyridine derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds designed based on the pyridine scaffold demonstrated significant inhibition of cell growth in cancer cell lines, with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Chloro-6-(2-methoxyethoxy)pyridine | A549 (lung cancer) | 5.0 |
| MCF-7 (breast cancer) | 4.5 |
These findings suggest that the compound may act through mechanisms such as cell cycle arrest or apoptosis induction, although specific pathways remain to be elucidated.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives, including 2-Chloro-6-(2-methoxyethoxy)pyridine, found that this compound exhibited significant antibacterial activity against several strains of bacteria. The study utilized disk diffusion methods to determine the effectiveness of various concentrations .
- Cancer Cell Proliferation : In vitro assays demonstrated that the compound inhibited the growth of multiple cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics, emphasizing the need for more comprehensive toxicity and efficacy evaluations .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Chloro-6-(2-methoxyethoxy)pyridine to maximize yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a chloro group with a methoxyethoxy moiety may require polar aprotic solvents (e.g., DMF or THF) and bases like sodium hydride or potassium carbonate at 60–80°C . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended. Monitor reaction progress using TLC or HPLC to optimize time and temperature.
Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish positional isomers in substituted pyridines like 2-Chloro-6-(2-methoxyethoxy)pyridine?
- Methodological Answer : H and C NMR spectra reveal distinct splitting patterns and chemical shifts. The methoxyethoxy group’s protons (δ ~3.4–4.5 ppm) and pyridine ring protons (δ ~6.5–8.5 ppm) exhibit characteristic splitting due to coupling with adjacent substituents. C NMR can confirm substitution positions via ring carbon shifts (e.g., chlorine’s deshielding effect at C2) .
Q. What safety precautions are critical when handling 2-Chloro-6-(2-methoxyethoxy)pyridine in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Avoid ignition sources (flammability risk: H226) and ensure proper ventilation. Store in airtight containers at room temperature, away from oxidizing agents .
Advanced Research Questions
Q. How does solvent polarity influence the regioselectivity of cross-coupling reactions involving 2-Chloro-6-(2-methoxyethoxy)pyridine?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates in Suzuki-Miyaura couplings, enhancing reactivity at the chloro-substituted position. In contrast, nonpolar solvents may favor alternative pathways. Computational studies (DFT) can model solvent effects on transition states . Experimental validation via GC-MS or F NMR (if fluorinated partners are used) is advised .
Q. What analytical strategies resolve contradictions in reported reaction yields for halogen-exchange reactions on pyridine derivatives?
- Methodological Answer : Discrepancies may arise from trace moisture or catalyst impurities. Use Karl Fischer titration to confirm solvent dryness and ICP-MS to verify catalyst purity. Controlled experiments (e.g., varying Pd catalyst loadings or ligand ratios) can isolate variables. Compare results with literature protocols using similar substrates (e.g., 2-Chloro-6-ethoxypyridine) .
Q. How can computational chemistry predict the bioactivity of 2-Chloro-6-(2-methoxyethoxy)pyridine derivatives as enzyme inhibitors?
- Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) to assess binding affinity with target enzymes (e.g., kinases). QSAR models trained on pyridine analogs (e.g., 4-Chloro-6-methoxy-2-(methylthio)pyrimidine) can predict substituent effects on activity. Validate predictions with in vitro enzyme assays (e.g., fluorescence-based inhibition studies) .
Q. What mechanistic insights explain the stability of the methoxyethoxy group under acidic or basic conditions during functionalization?
- Methodological Answer : The ether linkage in the methoxyethoxy group is susceptible to acid-catalyzed cleavage (e.g., via HSO) but stable under mild basic conditions. Monitor degradation products using LC-MS or IR spectroscopy (C-O-C stretch at ~1100 cm). Compare with structurally related compounds like 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine to assess substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
